A Comprehensive Technical Guide to 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2): A Cornerstone Intermediate in Modern Drug Discovery
A Comprehensive Technical Guide to 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2): A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can be leveraged to significantly enhance the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2), a key building block that harnesses the power of the difluoromethoxy group. This aniline derivative serves as a crucial starting material in the synthesis of a variety of complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[2] We will delve into its fundamental properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.
The difluoromethoxy group is often considered a bioisosteric replacement for the more common methoxy (-OCH₃) or hydroxyl (-OH) groups. However, its impact extends far beyond simple mimicry. The strong carbon-fluorine bonds within the -OCF₂H group confer enhanced metabolic stability, a critical attribute for improving a drug's half-life and reducing the potential for toxic metabolites.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of nearby functional groups and influence the overall lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The unique ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor further expands its utility in establishing favorable interactions with biological targets.
This guide will provide a detailed examination of 3-(Difluoromethoxy)-4-methylaniline, from its core physicochemical characteristics to its practical application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthetic campaigns. The properties of 3-(Difluoromethoxy)-4-methylaniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 264194-31-2 | [4] |
| Molecular Formula | C₈H₉F₂NO | [4] |
| Molecular Weight | 173.16 g/mol | [4] |
| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [5] |
| Melting Point | 34-36 °C | [6] |
| Appearance | Not specified, likely a low-melting solid or oil | - |
| SMILES | CC1=C(C=C(C=C1)N)OC(F)F | [5] |
| InChI | InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | [5] |
| Product Family | Protein Degrader Building Blocks | [4] |
These properties highlight 3-(Difluoromethoxy)-4-methylaniline as a versatile building block. Its relatively low molecular weight and the presence of a reactive aniline group make it an ideal scaffold for the construction of more complex molecules. The difluoromethoxy group, as previously discussed, imparts desirable characteristics that are highly sought after in modern drug discovery programs.
Synthesis of 3-(Difluoromethoxy)-4-methylaniline: A Plausible and Detailed Protocol
A plausible synthetic pathway is outlined below, commencing with 2-methyl-5-nitrophenol.
Step 1: Difluoromethylation of 2-methyl-5-nitrophenol
The introduction of the difluoromethoxy group is a key transformation. This is often achieved by reacting the corresponding phenol with a source of difluorocarbene, typically generated in situ, or by using a difluoromethylating agent. A common and effective method involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor.
Experimental Protocol:
-
To a solution of 2-methyl-5-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Heat the mixture to a temperature of 80-100 °C.
-
Slowly add a solution of sodium chlorodifluoroacetate (2.0-3.0 eq) in DMF to the reaction mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethoxy)-2-methyl-4-nitrobenzene.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the nucleophilic substitution reaction.
-
The use of a base like potassium carbonate is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Elevated temperatures are required to promote the decomposition of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate.
-
Careful monitoring of the reaction is essential to prevent the formation of byproducts and to ensure complete conversion.
Step 2: Reduction of 1-(difluoromethoxy)-2-methyl-4-nitrobenzene
The final step in the synthesis is the reduction of the nitro group to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol:
-
Dissolve 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(Difluoromethoxy)-4-methylaniline. The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitro groups, often proceeding with high yield and selectivity.
-
Palladium on carbon is a robust and reusable catalyst for this transformation.
-
The choice of solvent should be one in which both the starting material and the product are soluble.
-
Filtration through Celite is a standard procedure for the complete removal of the heterogeneous catalyst.
The difluoromethoxy group in such an inhibitor could provide several advantages:
-
Enhanced Metabolic Stability: By replacing a metabolically labile methoxy group, the difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. [1]* Improved Potency: The unique electronic and steric properties of the difluoromethoxy group can lead to more favorable interactions with the kinase active site, resulting in enhanced inhibitory potency.
-
Favorable Pharmacokinetics: The modulation of lipophilicity by the difluoromethoxy group can improve the drug's absorption and distribution properties. [3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(Difluoromethoxy)-4-methylaniline. While a comprehensive safety data sheet (SDS) should always be consulted prior to use, the following general guidelines apply:
-
Hazard Statements: Based on data for analogous anilines, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile and Enabling Building Block
3-(Difluoromethoxy)-4-methylaniline stands out as a strategically important intermediate in modern medicinal chemistry. Its value is intrinsically linked to the advantageous properties conferred by the difluoromethoxy group, which provides a powerful lever for optimizing the ADME and potency of drug candidates. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed and plausible synthetic protocol, and a clear illustration of its application in the design of targeted therapies such as kinase inhibitors. As the demand for more effective and safer therapeutics continues to grow, the utility of well-designed, fluorine-containing building blocks like 3-(Difluoromethoxy)-4-methylaniline will undoubtedly continue to expand, enabling the discovery and development of the next generation of innovative medicines.
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